molecular formula C17H12IN3O2S2 B2374703 N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide CAS No. 685107-89-5

N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide

Cat. No.: B2374703
CAS No.: 685107-89-5
M. Wt: 481.33
InChI Key: QDILYNIUGURROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{6-Iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and a thiophene-2-sulfonamide group at the 3-phenyl position. This structure combines the electron-deficient imidazo[1,2-a]pyridine scaffold with sulfonamide functionality, which is often associated with biological activity, particularly in enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) .

Synthetic routes for analogous imidazo[1,2-a]pyridine derivatives typically involve condensation reactions between aminopyridines and carbonyl-containing precursors under mild conditions . For example, iodine-promoted cyclization in aqueous media has been reported for related 2-arylimidazo[1,2-a]pyridines .

Properties

IUPAC Name

N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O2S2/c18-13-6-7-16-19-15(11-21(16)10-13)12-3-1-4-14(9-12)20-25(22,23)17-5-2-8-24-17/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDILYNIUGURROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=CN4C=C(C=CC4=N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with an appropriate halogenated ketone. The iodination of the imidazo[1,2-a]pyridine core can be achieved using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in toluene .

The phenylthiophene-2-sulfonamide moiety can be introduced through a nucleophilic substitution reaction, where the sulfonamide group is attached to the thiophene ring. The final coupling of the iodinated imidazo[1,2-a]pyridine core with the phenylthiophene-2-sulfonamide can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the coupling reactions.

Chemical Reactions Analysis

Regioselective Alkylation at the C3 Position

The imidazo[1,2-a]pyridine moiety undergoes regioselective C3–H alkylation with donor-acceptor (DA) cyclopropanes under Lewis acid catalysis. Key findings include:

Reaction Conditions and Catalysts

CatalystSolventTemperatureTime (h)Yield (%)
Gd(OTf)₃ (15 mol%)DCE100°C2495
Yb(OTf)₃ (25 mol%)CH₃CN100°C2485
  • Gd(OTf)₃ demonstrates superior catalytic efficiency compared to Sc(OTf)₃ or Zn(OTf)₂, achieving 95% yield with electron-rich DA-cyclopropanes .

  • The reaction proceeds via an ionic mechanism, confirmed by partial inhibition with TEMPO .

Scope of Alkylation

  • Electron-donating substituents : Reactions with p-methoxy or p-methyl DA-cyclopropanes yield products in 93–95% efficiency.

  • Electron-withdrawing substituents : p-NO₂ or p-CN DA-cyclopropanes provide yields of 86–89% .

Cross-Coupling Reactions via the Iodo Substituent

The iodine atom at the 6-position enables palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Boronic AcidCatalystYield (%)
4-CarboxyphenylPd(PPh₃)₄88
3-ThienylPd(PPh₃)₄82
  • Reactions conducted in toluene/EtOH/H₂O (2:1:2) under microwave irradiation (110°C, 10 min) .

  • Functional groups such as esters and nitriles remain intact under these conditions .

Sulfonamide Functional Group Reactivity

The thiophene-2-sulfonamide group participates in:

  • Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding thiophene-2-sulfonic acid and the corresponding amine.

  • Substitution : Nucleophilic displacement with amines or alcohols occurs under Mitsunobu conditions (DIAD, PPh₃).

Electrophilic Halogenation

The imidazo[1,2-a]pyridine core undergoes electrophilic halogenation at the C8 position:

Halogenating AgentProductYield (%)
NBS8-Bromo derivative90
NCS8-Chloro derivative80
  • Reactions performed in DCM at 0°C to room temperature .

Biological Activity and Interaction Studies

While not a direct chemical reaction, interaction studies inform reactivity:

  • Enzyme inhibition : Binds to Rab geranylgeranyltransferase (RGGT) via π-π stacking and hydrogen bonding .

  • Metabolic stability : The iodine atom enhances oxidative stability compared to non-halogenated analogs .

Scientific Research Applications

N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving imidazo[1,2-a]pyridine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The iodinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets, while the thiophene-2-sulfonamide moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Core Structure Substituents Biological/Physicochemical Properties Source
N-(3-{6-Iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide Imidazo[1,2-a]pyridine 6-Iodo, 3-phenyl-thiophene-2-sulfonamide Potential COX-2 inhibition; high polarizability Hypothesized
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene-2-carbaldehyde Schiff base Fluorescence properties; quantum chemical activity
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 6-Chloro, 2-thiophene Antibacterial activity; synthetic yield: 83%
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-Bromo, 4-fluoro-phenyl-benzamide Characterized via NMR, LC-MS; no reported bioactivity
2,2,2-Trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide Imidazo[1,2-a]pyridine 6-Iodo, 2-trifluoroacetamide CAS 209971-49-3; fluorinated analog for stability

Physicochemical Properties

Table 2: Analytical Data Comparison

Compound Name Molecular Formula Elemental Analysis (Calcd/Found) Melting Point/Stability
This compound C₁₇H₁₁IN₃O₂S₂ Not reported Expected high thermal stability due to iodination
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7b) C₂₁H₁₄N₃O₄F₃S C: 54.66/54.63; H: 3.06/3.06; N: 9.11/9.11 198–200°C; nitro group reduces stability
2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]-pyridine C₁₆H₁₂N₄O₂S Not reported Likely hygroscopic due to dioxane moiety

Biological Activity

N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the imidazo[1,2-a]pyridine scaffold and subsequent modifications to introduce the thiophene and sulfonamide groups. The use of palladium-catalyzed coupling reactions is common in the preparation of such compounds, allowing for efficient assembly of complex structures.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In a study assessing its efficacy against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound demonstrated significant cytotoxicity.

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
This compound45 ± 3.530 ± 4.0
Paclitaxel5.25 - 11.03 (μg/mL)7.76 (μg/mL)

The IC50 values indicate that the compound has a lower cytotoxicity compared to paclitaxel, a standard chemotherapeutic agent, suggesting that while it is effective, it may not yet be as potent as established treatments.

Research indicates that compounds similar to this compound often exert their effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Targeting Specific Receptors : The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially enhancing its therapeutic profile.

Study 1: Evaluation in MCF-7 and HeLa Cells

A detailed study investigated the cytotoxic effects of this compound on MCF-7 and HeLa cells using the MTT assay. The results indicated significant reductions in cell viability at concentrations as low as 30 μM.

Study 2: Mechanistic Insights

Another study focused on understanding the molecular mechanisms through which this compound induces apoptosis in cancer cells. The findings suggested activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-(3-{6-iodoimidazo[1,2-a]pyridin-2-yl}phenyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 3-bromopyridine-2-amine derivatives with α-haloketones or alkynes under catalytic conditions (e.g., Zn dust, NH₄Cl) .
  • Step 2: Introduction of the iodine substituent at the 6-position using halogenation agents (e.g., N-iodosuccinimide) under controlled temperatures (60–80°C) .
  • Step 3: Coupling of the iodinated imidazo[1,2-a]pyridine with a substituted phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
  • Step 4: Sulfonamide formation by reacting the intermediate amine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
    Critical Parameters:
  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via column chromatography .
  • Optimize yields (typically 50–70%) by controlling pH (neutral to slightly basic) and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.6 ppm for imidazo[1,2-a]pyridine and thiophene moieties) and sulfonamide NH (δ ~10–11 ppm). Use DEPT-135 to distinguish quaternary carbons .
  • LC-MS: Confirm molecular weight ([M+H]+ expected ~520–530 Da) and detect impurities (e.g., deiodinated byproducts) .
  • FT-IR: Verify sulfonamide S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
  • X-ray Crystallography: Resolve stereoelectronic effects (e.g., planarity of the imidazo[1,2-a]pyridine core) as demonstrated in BRD4 inhibitor co-crystal structures .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

  • Assay Validation: Compare enzymatic (e.g., BRD4 bromodomain inhibition ) vs. cellular (e.g., antiproliferative activity in cancer cell lines) assays. Use orthogonal methods like SPR (surface plasmon resonance) to validate binding kinetics .
  • Structural Analysis: Perform molecular docking (Glide XP scoring ) to identify critical interactions (e.g., sulfonamide H-bonding with BRD4 His437) and correlate with activity trends.
  • Control for Off-Target Effects: Include counter-screens against related targets (e.g., other bromodomains) to assess selectivity .

Advanced: What computational strategies are recommended for predicting binding modes and optimizing interactions with therapeutic targets?

Methodological Answer:

  • Docking Protocols: Use Schrödinger’s Glide with the following workflow:
    • Preprocessing: Prepare protein (BRD4 PDB: 6P05 ) and ligand (OPLS4 force field).
    • Grid Generation: Define the binding site around key residues (Asn433, His437) .
    • Post-Docking Analysis: Prioritize poses with hydrophobic enclosure scores (> -8 kcal/mol) and hydrogen-bond networks .
  • MD Simulations: Perform 100-ns simulations (AMBER) to assess stability of the sulfonamide-BRD4 interaction under physiological conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modify Substituents:
    • Imidazo[1,2-a]pyridine Core: Replace iodine with Br/Cl to tune lipophilicity (clogP ~3.5–4.0) .
    • Phenyl Group: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Biological Testing:
    • Measure IC₅₀ shifts in BRD4 inhibition assays after modifications .
    • Assess solubility (shake-flask method) and plasma protein binding (ultrafiltration) to prioritize derivatives .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: Use sodium or meglumine salts of the sulfonamide group to enhance aqueous solubility (>50 µg/mL at pH 7.4) .
  • Prodrug Design: Mask the sulfonamide as an ester (e.g., acetyloxymethyl) for improved intestinal absorption .
  • Formulation: Utilize lipid-based nanocarriers (e.g., liposomes) to increase plasma half-life in rodent models .

Advanced: How can researchers address stability issues (e.g., hydrolysis of the sulfonamide group) under physiological conditions?

Methodological Answer:

  • Stress Testing: Incubate the compound at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-MS .
  • Stabilization Strategies:
    • Introduce steric hindrance (e.g., ortho-methyl groups on the phenyl ring) to slow hydrolysis .
    • Use lyoprotectants (trehalose) in lyophilized formulations for long-term storage .

Advanced: What mechanistic insights support its role as a BRD4 bromodomain inhibitor?

Methodological Answer:

  • Co-Crystal Structure Analysis: The sulfonamide group forms H-bonds with BRD4 His437, while the iodinated imidazo[1,2-a]pyridine occupies the acetyl-lysine binding pocket .
  • Functional Validation:
    • Knockdown BRD4 via siRNA and observe reduced compound efficacy in cancer cell lines .
    • Measure histone H4 acetylation levels (ChIP-seq) to confirm epigenetic modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.